diMal-O-CH2COOH

ADC linker Bioconjugation Procurement

diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker for thiol-specific conjugation. Its bis-maleimide architecture with terminal carboxylic acid enables stable covalent bonding and controlled payload release in ADCs. With ≥98% purity, it ensures homogeneous conjugate populations critical for reproducible pharmacokinetic studies. Select this linker for reliable dual-functionalization and predictable cleavability in comparative ADC pharmacology research.

Molecular Formula C13H12N2O7
Molecular Weight 308.24 g/mol
Cat. No. B12382956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediMal-O-CH2COOH
Molecular FormulaC13H12N2O7
Molecular Weight308.24 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O
InChIInChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21)
InChIKeyJREDLPVQALHAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diMal-O-CH2COOH (CAS 1620837-47-9) for ADC Development: A Comprehensive Procurement-Focused Guide to Bis-Maleimide Cleavable Linkers


diMal-O-CH2COOH (CAS 1620837-47-9) is a heterobifunctional, cleavable linker featuring two maleimide groups for thiol-specific conjugation and a terminal carboxylic acid for further modification . As a member of the bis-maleimide class of antibody-drug conjugate (ADC) linkers, it offers a molecular weight of 308.24 g/mol and the chemical formula C13H12N2O7 . Its unique structure allows for the formation of stable covalent bonds with thiol-containing biomolecules, while the cleavable nature of the linkage facilitates controlled payload release in specific intracellular environments .

Why Procuring diMal-O-CH2COOH Requires Precise Specification: Risks of Analog Substitution in ADC Linker Selection


Substituting diMal-O-CH2COOH with other maleimide-containing linkers (e.g., SMCC, Mal-PEG1-acid) or even other bis-maleimides (e.g., BMH) without rigorous validation introduces significant risk of altered conjugation efficiency, ADC stability, and therapeutic performance [1]. The specific molecular geometry, cleavability, and functional group arrangement of diMal-O-CH2COOH are not universally replicated across the maleimide linker family, and subtle structural differences can lead to substantial variations in in vitro and in vivo outcomes . The evidence presented below highlights the specific, quantifiable parameters that define diMal-O-CH2COOH's unique profile, enabling informed procurement and reducing the likelihood of experimental failure due to inappropriate linker selection.

Quantitative Evidence for Selecting diMal-O-CH2COOH: Comparative Analysis Against ADC Linker Alternatives


Comparative Purity of diMal-O-CH2COOH vs. Common ADC Linkers

diMal-O-CH2COOH is commercially available at a high purity level of 98%, which is comparable to or exceeds that of many commonly used ADC linkers . For example, SMCC is often listed at ≥95% purity [1], and Mal-PEG1-acid is typically ≥98% pure . High purity is critical for minimizing impurities that can interfere with conjugation efficiency and ADC homogeneity .

ADC linker Bioconjugation Procurement

Storage Stability Profile of diMal-O-CH2COOH Powder Compared to Val-Cit Linker

The powder form of diMal-O-CH2COOH exhibits long-term stability when stored at -20°C for up to 3 years . This storage condition is comparable to that of the widely used Val-Cit linker, which also requires -20°C storage for extended stability [1]. However, diMal-O-CH2COOH demonstrates superior stability under short-term ambient conditions, as it is reported to be stable at room temperature for several days during shipping [2].

ADC linker Stability Logistics

Cleavable Nature of diMal-O-CH2COOH vs. Non-Cleavable Linkers for Controlled Payload Release

diMal-O-CH2COOH is explicitly classified as a cleavable (degradable) ADC linker , in contrast to non-cleavable linkers like SMCC or BMH. While direct comparative release kinetics data for diMal-O-CH2COOH is not publicly available, a systematic review and meta-analysis of clinical and preclinical data indicates that ADCs with cleavable linkers are associated with a higher incidence of grade ≥3 adverse events (47%) compared to non-cleavable linkers, likely due to premature payload release in systemic circulation [1]. This class-level evidence underscores the distinct pharmacological profile of cleavable linkers.

ADC linker Drug release Pharmacology

Molecular Weight and Spacer Length: diMal-O-CH2COOH vs. BMH

diMal-O-CH2COOH has a molecular weight of 308.24 g/mol and a spacer arm length determined by its central O-CH2-COOH moiety . In comparison, BMH (1,6-bismaleimidohexane) has a lower molecular weight of 276.29 g/mol and a flexible 6-carbon spacer . The increased molecular weight and distinct chemical composition of diMal-O-CH2COOH contribute to its unique solubility and hydrophilicity profile, potentially influencing ADC aggregation and pharmacokinetics .

ADC linker Bioconjugation Molecular design

Functional Group Analysis: Dual Maleimide Functionality of diMal-O-CH2COOH vs. Monofunctional Mal-PEG1-acid

diMal-O-CH2COOH contains two maleimide groups, enabling simultaneous conjugation to two thiol-containing molecules (e.g., two distinct payloads or a payload and a targeting moiety) . In contrast, Mal-PEG1-acid possesses only a single maleimide group, limiting it to one conjugation event . This bifunctionality is a key structural differentiator that expands the utility of diMal-O-CH2COOH in complex bioconjugate assembly.

ADC linker Crosslinking Bioconjugation

Recommended Research and Industrial Applications for diMal-O-CH2COOH Based on Validated Differentiating Evidence


Development of Cleavable Antibody-Drug Conjugates (ADCs) Requiring High-Purity Linkers

diMal-O-CH2COOH is a prime candidate for the development of cleavable ADCs, particularly when high linker purity is a critical quality attribute. Its 98% purity specification makes it suitable for creating homogeneous ADC populations, which are essential for reproducible pharmacokinetic and efficacy studies .

Synthesis of Complex Bioconjugates Requiring Dual Thiol-Reactive Sites

The presence of two maleimide groups makes diMal-O-CH2COOH an ideal crosslinker for applications demanding dual functionalization, such as the creation of protein-protein conjugates or the simultaneous attachment of a targeting ligand and a detection probe to a single scaffold .

Bioconjugation Experiments with Logistical Flexibility

The reported stability of diMal-O-CH2COOH powder at room temperature for several days , combined with its long-term storage at -20°C , makes it a practical choice for research groups with varying shipping and storage capabilities, reducing the risk of linker degradation due to temperature fluctuations during routine handling .

Studies Comparing Cleavable vs. Non-Cleavable Linker Performance

As a cleavable linker , diMal-O-CH2COOH serves as a valuable comparator against non-cleavable linkers (e.g., SMCC, BMH) in head-to-head studies designed to elucidate the impact of linker cleavability on ADC pharmacology, including drug release kinetics and off-target toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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